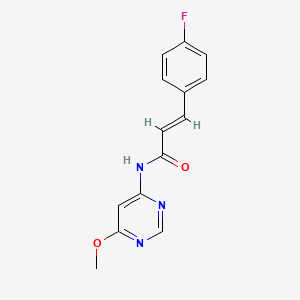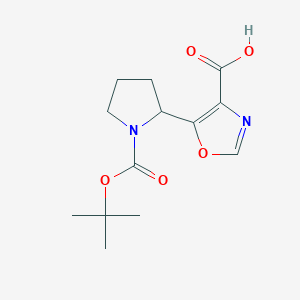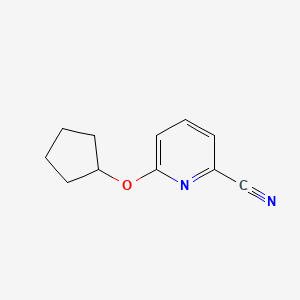![molecular formula C26H25N7 B2802936 1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine CAS No. 902909-81-3](/img/structure/B2802936.png)
1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a triazoloquinazoline core, which is known for its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Métodos De Preparación
The synthesis of 1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The piperidine and benzyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes.
Medicine: It shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine can be compared to other compounds with similar structures, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic core and have been studied for their potential as kinase inhibitors.
Triazolothiadiazine derivatives: These compounds have shown promise in various pharmacological applications, including anticancer and antimicrobial activities.
Triazolopyrimidine derivatives: These compounds are known for their potential as antiviral and antitumor agents. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7/c1-2-7-19(8-3-1)18-32-15-12-21(13-16-32)28-26-29-23-11-5-4-10-22(23)25-30-24(31-33(25)26)20-9-6-14-27-17-20/h1-11,14,17,21H,12-13,15-16,18H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZSUHPCUELNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)
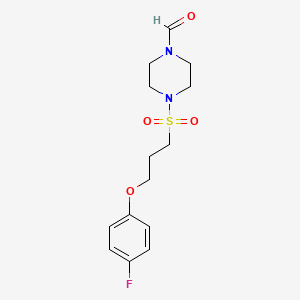
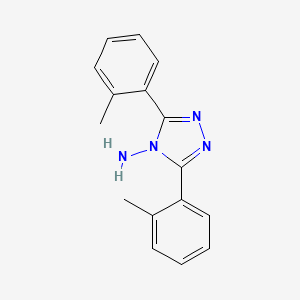
![ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2802863.png)
![6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2802864.png)
![N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2802866.png)
![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)
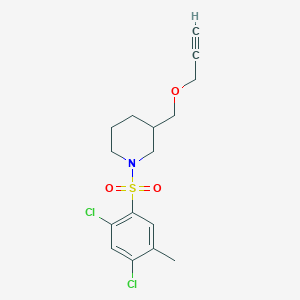
![5-chloro-2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B2802869.png)
